1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride
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Overview
Description
Synthesis Analysis
While the specific synthesis process for “1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride” was not found, a related compound, (E)-3-acyl-5-(methoxyimino)-1,5-dihydrobenzo[e][1,2]oxazepin-4(3H)-one analogues, was synthesized through four steps with a commercially available reagent as a starting material .
Scientific Research Applications
Synthesis and Derivative Development
Research has focused on the synthesis and development of novel derivatives related to "1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride" to explore their potential applications. For instance, studies have reported efficient synthesis methods for creating bis-functionalized 1,4-diazepines, which offer a pathway to a library of novel compounds. Such methodologies involve regioselective thionation and nucleophilic substitutions reactions, demonstrating the compound's role as a precursor in synthesizing heterocyclic derivatives with potential pharmacological activities (Abderrahman El Bouakher et al., 2013).
Chemical Reactivity and Mechanistic Studies
The compound's structure has facilitated mechanistic studies and the exploration of chemical reactivity. For example, research on derivatives such as 1-aryl-5-methoxypyrrolones has highlighted their utility as synthons for fused heterocycles, demonstrating the compound’s significance in synthesizing diverse heterocyclic systems with potential applications in medicinal chemistry and material science (H. A. A. El-Nabi, 2002).
Contributions to Heterocyclic Chemistry
The compound and its related structures have been pivotal in advancing heterocyclic chemistry. Studies have shown that through specific synthetic pathways, researchers can create novel heterocyclic systems like pyrrolo[1,2-a][4,1]benzoxazepines, showcasing the compound’s versatility and potential in developing new chemical entities with varied biological activities (S. Massa, F. Corelli, & G. Stefancich, 1981).
Mechanism of Action
Target of Action
The primary targets of 1-(2-Methoxyethyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride are currently unknown. This compound belongs to the class of dibenzo[b,f][1,4]oxazepine (DBO) derivatives , which are known to possess an array of pharmacological activities . DBO derivatives have been found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, histamine H4 receptor agonists, non-nucleoside HIV-1 reverse transcriptase inhibitors, and lachrymatory agents .
Mode of Action
It’s known that dbo derivatives can be synthesized through various methods, including cyclocondensation with two precursors . The interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Dbo derivatives are known to interact with various biochemical pathways due to their diverse pharmacological activities
Result of Action
Dbo derivatives are known to have a wide range of physiological effects due to their diverse pharmacological activities .
Action Environment
The action of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
1-(2-methoxyethyl)-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3.ClH/c1-15-5-4-13-10-2-3-12-6-9(10)7-16-8-11(13)14;/h9-10,12H,2-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJONZWIUTHFOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2CCNCC2COCC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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